(5-Cyclopropylisoxazol-3-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
(5-Cyclopropylisoxazol-3-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone: is a complex organic compound with a molecular formula of C17H20N4O3 and a molecular weight of 328.372 . This compound features a cyclopropyl group attached to an isoxazole ring, which is further connected to a piperidine ring substituted with a methoxy group derived from 6-methylpyridazin-3-yl.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Biology: It may serve as a probe or inhibitor in biological studies. Medicine: It has potential as a lead compound for drug development, particularly in the treatment of diseases such as tuberculosis. Industry: It could be used in the production of advanced materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the isoxazole ring. One common approach is the cyclization of hydroxylamine derivatives with ketones or aldehydes to form the isoxazole core
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as flow chemistry might be employed to streamline the process and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Isoxazole derivatives: Compounds with isoxazole rings substituted with various groups.
Piperidine-based compounds: Compounds featuring piperidine rings with different substituents.
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-11-2-5-16(19-18-11)23-13-6-8-21(9-7-13)17(22)14-10-15(24-20-14)12-3-4-12/h2,5,10,12-13H,3-4,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGDCDDXOHUEMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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